

Independent Verification of Published Defactinib Hydrochloride Findings: A Comparative Guide

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Compound of Interest		
Compound Name:	Defactinib hydrochloride	
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This guide provides an independent verification of published findings on **Defactinib hydrochloride**, focusing on its clinical efficacy in combination with Avutometinib and comparing its performance with alternative treatments for recurrent KRAS-mutant low-grade serous ovarian cancer (LGSOC). Detailed experimental protocols for key preclinical and clinical studies are provided, alongside visualizations of relevant biological pathways and experimental workflows.

Executive Summary

Defactinib hydrochloride, a selective inhibitor of Focal Adhesion Kinase (FAK) and Prolinerich tyrosine kinase 2 (Pyk2), has demonstrated significant clinical activity when used in combination with the RAF/MEK inhibitor Avutometinib.[1][2] This combination therapy addresses a key resistance mechanism to MAPK pathway inhibition, where FAK activation plays a crucial role.[3][4] Clinical trials, most notably RAMP 201 and FRAME, have shown promising results in patients with LGSOC, particularly in those with KRAS mutations.[5][6] On May 8, 2025, the U.S. Food and Drug Administration (FDA) granted accelerated approval to the combination of avutometinib and defactinib for adult patients with recurrent low-grade serous ovarian cancer harboring a KRAS mutation who have received prior systemic therapy.[7]

Comparative Efficacy of Defactinib in Combination Therapy



The clinical efficacy of Defactinib in combination with Avutometinib has been primarily evaluated in the Phase 2 RAMP 201 trial and the Phase 1 FRAME trial. The data consistently demonstrates superior outcomes for patients with KRAS-mutant LGSOC compared to the KRAS wild-type population.

Table 1: Efficacy of Defactinib + Avutometinib in Recurrent Low-Grade Serous Ovarian Cancer (RAMP

201 Trial)

Efficacy Endpoint	Overall Population (n=109)	KRAS-Mutant (n=57)	KRAS Wild-Type (n=52)
Overall Response Rate (ORR)	31%[1]	44%[1][5]	17%[1][5]
Median Progression- Free Survival (PFS)	12.9 months[1][5]	22.0 months[5]	12.8 months[5]
Median Duration of Response (DOR)	31.1 months[7]	31.1 months[5][7]	9.2 months[5][7]
Disease Control Rate (DCR) at ≥6 months	61%[7]	70%[5][7]	50%[5][7]

Table 2: Efficacy of Defactinib + Avutometinib in Low-

Grade Serous Ovarian Cancer (FRAME Trial)

Efficacy Endpoint	Overall LGSOC Population (n=26)	KRAS-Mutant (n=12)	KRAS Wild-Type (n=12)
Overall Response Rate (ORR)	42.3%[6][8]	58.3%[6][8]	33.3%[6][8]
Median Progression- Free Survival (mPFS)	20.1 months[6][8]	30.8 months[6][8]	8.9 months[6][8]

Comparison with Alternative Therapies



Standard-of-care options for recurrent LGSOC include chemotherapy and hormonal therapies. The MEK inhibitor trametinib has also shown efficacy and is considered a new standard-of-care option.

Table 3: Comparison of Efficacy with Standard-of-Care and Other Targeted Therapies in Recurrent Low-Grade Serous Ovarian Cancer

Treatment	Trial	Overall Response Rate (ORR)	Median Progression-Free Survival (PFS)
Defactinib + Avutometinib (KRAS- Mutant)	RAMP 201	44%[1][5]	22.0 months[5]
Trametinib	GOG 281/LOGS	26%[9][10][11]	13.0 months[9][10][11]
Standard of Care (Chemotherapy/Horm onal)	GOG 281/LOGS	6%[10][11]	7.2 months[9][10][11]
Letrozole	GOG 281/LOGS	14%[10]	10.6 months (pre- planned subgroup)[10]
Paclitaxel	GOG 281/LOGS	9%[10]	-
Pegylated Liposomal Doxorubicin	GOG 281/LOGS	3%[10]	-
Topotecan	GOG 281/LOGS	0%[10]	-
Tamoxifen	GOG 281/LOGS	0%[10]	-

Experimental Protocols Preclinical Evaluation of Defactinib and Avutometinib Synergy



Objective: To assess the synergistic anti-tumor activity of combined RAF/MEK and FAK inhibition in preclinical models of gynecologic cancers.

Methodologies:

- Cell Lines and Culture: Primary high-grade endometrioid endometrial cancer (EAC) cell lines (UTE1, UTE2, UTE3, UTE10, UTE11) were established from patient tumors.[12] Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- In Vitro Viability Assays: Cell viability was assessed using assays such as CellTiter-Glo following treatment with a dose range of Defactinib, Avutometinib, or the combination.[12] IC50 values were determined to quantify sensitivity.
- Western Blot Analysis: To investigate the mechanism of action, cells were treated with the inhibitors, and protein lysates were subjected to Western blotting to detect levels of total and phosphorylated FAK, MEK, and ERK.[12][13]
- Animal Models: In vivo efficacy was evaluated using xenograft models, where human cancer cell lines (e.g., UTE10) were implanted into immunodeficient mice.[12][13] Mice were treated with vehicle control, single-agent Defactinib or Avutometinib, or the combination via oral gavage.[12][13] Tumor growth was monitored, and overall survival was assessed.[14]
- Patient-Derived Organoid Models: 3D organoid models derived from LGSOC patients were
 used to assess the synergy between Avutometinib and Defactinib.[15] Combination index
 was calculated to determine synergy.

Clinical Trial Protocol: RAMP 201 (NCT04625270)

Objective: To evaluate the efficacy and safety of Avutometinib alone and in combination with Defactinib in patients with recurrent LGSOC.

Methodologies:

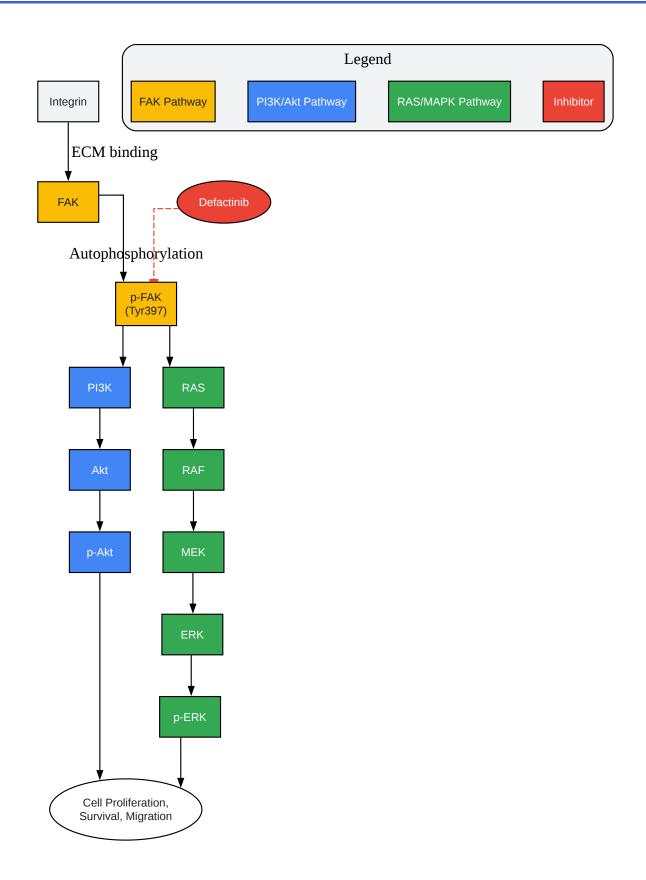
• Study Design: A Phase 2, open-label, multicenter, randomized trial.[15] Patients were stratified by KRAS mutation status.[15]



- Patient Population: Adult patients with recurrent, measurable LGSOC who had received at least one prior platinum-based chemotherapy regimen.[15]
- Treatment Arms:
 - Combination Therapy: Avutometinib 3.2 mg orally twice weekly + Defactinib 200 mg orally twice daily.[15]
 - Monotherapy (initial phase): Avutometinib 4.0 mg orally twice weekly.[15]
- Endpoints: The primary endpoint was the objective response rate (ORR) as assessed by a blinded independent central review.[15] Secondary endpoints included duration of response (DOR), progression-free survival (PFS), and safety.[7]
- Tumor Assessment: Tumor responses were evaluated according to RECIST v1.1 criteria.[5]

Visualizations Signaling Pathways and Experimental Workflow

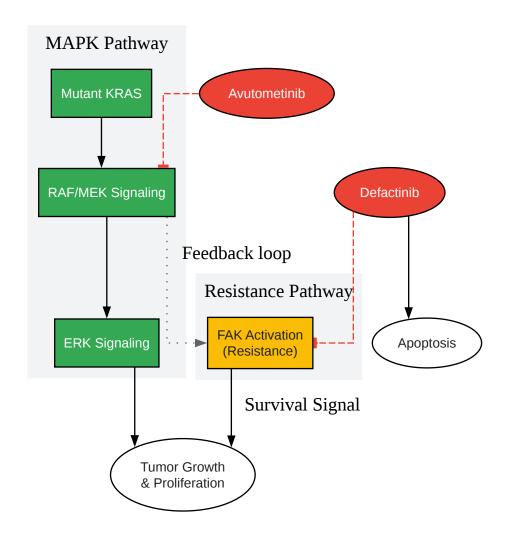




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Caption: FAK signaling pathway and the point of Defactinib inhibition.

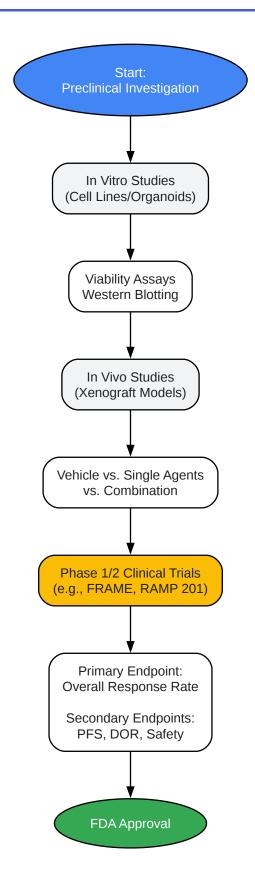




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Caption: Synergistic mechanism of Avutometinib and Defactinib.





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Caption: General experimental workflow for Defactinib evaluation.



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